Cas no 2433-53-6 (1H-1,2,4-Triazol-5-amine,N-phenyl-)

2433-53-6 structure
Nome del prodotto:1H-1,2,4-Triazol-5-amine,N-phenyl-
1H-1,2,4-Triazol-5-amine,N-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-1,2,4-Triazol-5-amine,N-phenyl-
- N-phenyl-1H-1,2,4-triazol-5-amine
- phenyl-(1H-[1,2,4]triazol-3-yl)-amine
- 3-Anilino-1,2,4-triazol
- AC1L7BP4
- Bionet2_000134
- HMS1364G02
- NSC206144
- SureCN2297554
- AKOS006280477
- DTXSID00308639
- NSC-206144
- 7D-127
- N-phenyl-1H-1.2.4-triazol-5-amine
- IDAXEDQVCSLSEM-UHFFFAOYSA-N
- SCHEMBL2297554
- MFCD00139355
- 2433-53-6
- (1h-1,2,4-triazol-3-yl)aniline
-
- MDL: MFCD00139355
- Inchi: InChI=1S/C8H8N4/c1-2-4-7(5-3-1)11-8-9-6-10-12-8/h1-6H,(H2,9,10,11,12)
- Chiave InChI: IDAXEDQVCSLSEM-UHFFFAOYSA-N
- Sorrisi: C1C=CC(NC2=NC=NN2)=CC=1
Proprietà calcolate
- Massa esatta: 160.07504
- Massa monoisotopica: 160.075
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 133
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 53.6Ų
Proprietà sperimentali
- Densità: 1.332
- Punto di ebollizione: 349.8°Cat760mmHg
- Punto di infiammabilità: 165.3°C
- Indice di rifrazione: 1.695
- PSA: 53.6
- LogP: 1.62130
1H-1,2,4-Triazol-5-amine,N-phenyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB297733-100mg |
N-Phenyl-1H-1,2,4-triazol-5-amine; . |
2433-53-6 | 100mg |
€283.50 | 2025-03-19 | ||
Ambeed | A928711-2mg |
N-Phenyl-1H-1,2,4-triazol-5-amine |
2433-53-6 | 90% | 2mg |
$58.0 | 2024-07-28 | |
abcr | AB297733-100 mg |
N-Phenyl-1H-1,2,4-triazol-5-amine; . |
2433-53-6 | 100mg |
€221.50 | 2023-04-26 |
1H-1,2,4-Triazol-5-amine,N-phenyl- Letteratura correlata
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
2433-53-6 (1H-1,2,4-Triazol-5-amine,N-phenyl-) Prodotti correlati
- 2639414-66-5(Tert-butyl 2,2-dimethylpiperidine-3-carboxylate)
- 538319-81-2(2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)
- 37984-02-4(1-Nitro-3-(phenylsulfanyl)benzene)
- 1803715-43-6(2-Cyano-4-hydroxymethyl-3-methylphenylacetic acid)
- 620603-89-6(ETHANONE, 2-BROMO-1-(2-METHYL-3-QUINOLINYL)-)
- 145864-65-9(1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-)
- 1860364-24-4(5-Isoxazolecarboxylic acid, 3-(3-methyl-4-pyridinyl)-)
- 1353974-34-1(N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine)
- 1261523-79-8(2'-Chloromethyl-2,3,4,5,6,3'-hexafluorobiphenyl)
- 1119451-53-4(3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2433-53-6)1H-1,2,4-Triazol-5-amine,N-phenyl-

Purezza:99%
Quantità:100mg
Prezzo ($):168.0